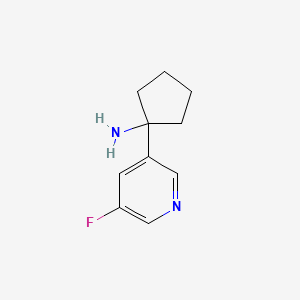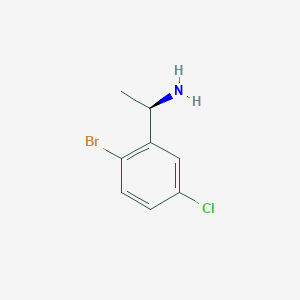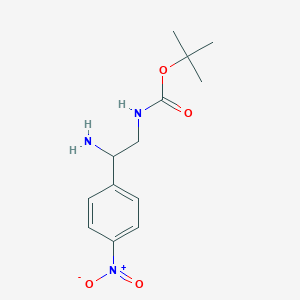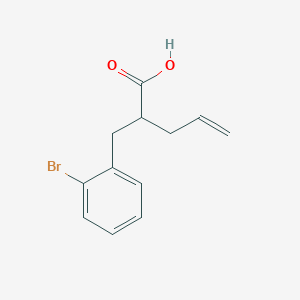
2-(2-Bromobenzyl)pent-4-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromobenzyl)pent-4-enoic acid is an organic compound with the molecular formula C12H13BrO2 and a molecular weight of 269.14 g/mol It is a derivative of pentenoic acid, characterized by the presence of a bromobenzyl group attached to the pentenoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromobenzyl)pent-4-enoic acid typically involves the reaction of 2-bromobenzyl bromide with pent-4-enoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound .
化学反应分析
Types of Reactions
2-(2-Bromobenzyl)pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are employed under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
2-(2-Bromobenzyl)pent-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用机制
The mechanism of action of 2-(2-Bromobenzyl)pent-4-enoic acid involves its interaction with specific molecular targets and pathways. The bromobenzyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzymatic activities, disruption of cellular processes, and induction of oxidative stress . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the reactive intermediates formed .
相似化合物的比较
Similar Compounds
2-Bromobenzyl alcohol: Similar structure but lacks the pentenoic acid moiety.
Pent-4-enoic acid: Lacks the bromobenzyl group.
2-Bromobenzyl chloride: Similar structure but with a chloride instead of a carboxylic acid group.
Uniqueness
2-(2-Bromobenzyl)pent-4-enoic acid is unique due to the presence of both the bromobenzyl group and the pentenoic acid moiety. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in the individual components .
属性
分子式 |
C12H13BrO2 |
|---|---|
分子量 |
269.13 g/mol |
IUPAC 名称 |
2-[(2-bromophenyl)methyl]pent-4-enoic acid |
InChI |
InChI=1S/C12H13BrO2/c1-2-5-10(12(14)15)8-9-6-3-4-7-11(9)13/h2-4,6-7,10H,1,5,8H2,(H,14,15) |
InChI 键 |
HUZICPICQIQQPR-UHFFFAOYSA-N |
规范 SMILES |
C=CCC(CC1=CC=CC=C1Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2,4-dimethylphenyl)-2,2-difluoroethyl]-5,6-dimethyl-3-[3-(trifluoromethyl)phenoxy]pyridazine-4-carboxamide](/img/structure/B13541656.png)
![rac-tert-butyl 3-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13541658.png)

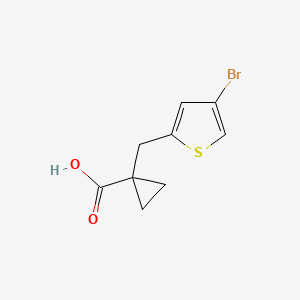
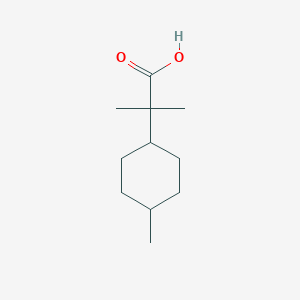
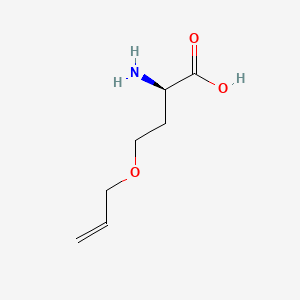
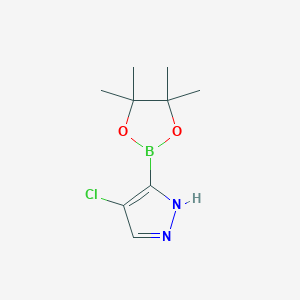
![2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoicaciddihydrochloride](/img/structure/B13541691.png)
![[(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid](/img/structure/B13541714.png)
![4A-methyloctahydrofuro[3,4-b]pyridine hydrochloride](/img/structure/B13541723.png)
![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B13541732.png)
